Hexanedioic acid, 2,2,4-trimethyl-, 1-decyl 6-octyl ester
Description
Hexanedioic acid, 2,2,4-trimethyl-, 1-decyl 6-octyl ester (CAS: 26856-72-4) is a branched-chain diester derived from hexanedioic acid (adipic acid). Its molecular formula is C27H52O4, with a molecular weight of 440.70 g/mol . The compound features:
- Trimethyl substitution at the 2,2,4 positions of the hexanedioic acid backbone.
- Decyl (C10) and octyl (C8) ester groups, contributing to its hydrophobic properties.
- Enhanced thermal stability and reduced volatility compared to linear esters due to branching .
This ester is primarily used in industrial applications such as polymer plasticizers, lubricants, and specialty coatings, where structural complexity and high molecular weight are advantageous.
Properties
CAS No. |
40520-10-3 |
|---|---|
Molecular Formula |
C27H52O4 |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
1-O-decyl 6-O-octyl (4S)-2,2,4-trimethylhexanedioate |
InChI |
InChI=1S/C27H52O4/c1-6-8-10-12-14-15-17-19-21-31-26(29)27(4,5)23-24(3)22-25(28)30-20-18-16-13-11-9-7-2/h24H,6-23H2,1-5H3/t24-/m1/s1 |
InChI Key |
MEKBAMMAPISROV-XMMPIXPASA-N |
Isomeric SMILES |
CCCCCCCCCCOC(=O)C(C)(C)C[C@H](C)CC(=O)OCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCOC(=O)C(C)(C)CC(C)CC(=O)OCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Esterification Reaction
The primary method for preparing Hexanedioic acid, 2,2,4-trimethyl-, 1-decyl 6-octyl ester is the esterification of hexanedioic acid (adipic acid derivative) with two different long-chain alcohols: decanol and octanol. This process typically involves:
- Reactants: Hexanedioic acid (2,2,4-trimethyl substituted), 1-decanol, and 1-octanol.
- Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to promote esterification.
- Solvent: Sometimes azeotroping solvents like heptane or hexane are employed to facilitate water removal.
- Reaction Conditions: Heating under reflux to temperatures around 170–280 °F (approximately 77–138 °C) to drive the reaction forward.
- Water Removal: Water formed during esterification is continuously removed, often as an azeotrope with the solvent, to shift equilibrium toward ester formation.
This method is a classical Fischer esterification adapted for long-chain alcohols and substituted hexanedioic acid derivatives.
Process Details and Optimization
- Molar Ratios: Using an excess of alcohols (decanol and octanol) helps drive the reaction to completion.
- Catalyst Amount: Typically small amounts of strong acid catalysts (e.g., sulfuric acid) are used to avoid side reactions.
- Water Removal: Continuous removal of water is critical; azeotropic distillation with solvents like heptane or hexane is effective.
- Reaction Monitoring: The progress is monitored by measuring the volume of water collected or by acidity titration.
Post-Reaction Treatment
After esterification:
- Neutralization: Residual acid catalyst and unreacted acid are neutralized using slaked lime (calcium hydroxide) and water. This step reduces acidity and removes catalyst residues.
- Filtration: The neutralized mixture is filtered to remove calcium salts and other solids.
- Purification: Further purification may involve distillation or washing steps to achieve high purity.
Detailed Research Findings and Data
| Step | Conditions/Details | Notes |
|---|---|---|
| Reactants | Hexanedioic acid, decanol, octanol | Molar excess of alcohols recommended |
| Catalyst | Sulfuric acid or p-toluenesulfonic acid | Typically <5% by weight |
| Solvent | Heptane or hexane (azeotroping solvent) | Facilitates water removal |
| Temperature | 170–280 °F (77–138 °C) | Gradual increase to reflux temperature |
| Water Removal | Continuous azeotropic distillation | Essential for shifting equilibrium |
| Neutralization | Calcium hydroxide (slaked lime) + water | Removes residual acid catalyst |
| Filtration | Diatomaceous earth filter aid | Removes calcium salts and impurities |
| Yield Optimization | Excess alcohol, controlled catalyst amount | Balances reaction rate and side reactions |
Mechanistic Insights
- The esterification proceeds via protonation of the carboxyl group of hexanedioic acid, increasing electrophilicity.
- Nucleophilic attack by the alcohol oxygen forms a tetrahedral intermediate.
- Elimination of water and deprotonation yields the ester.
- The presence of bulky 2,2,4-trimethyl substitution influences steric hindrance, requiring optimized reaction conditions.
- Removal of water is critical to drive the equilibrium toward ester formation.
Comparative Notes on Preparation
| Aspect | This compound | Other Similar Esters (e.g., dioctyl esters) |
|---|---|---|
| Alcohols Used | Decanol and octanol (mixed long chains) | Usually symmetrical alcohols (e.g., dioctyl) |
| Steric Effects | 2,2,4-Trimethyl substitution increases steric hindrance | Less steric hindrance |
| Reaction Conditions | Requires careful control of temperature and catalyst | Similar but may be milder |
| Purification | Neutralization and filtration critical | Similar |
| Applications | Lubricants, plasticizers, cosmetics | Similar but properties vary |
Summary Table of Preparation Parameters
| Parameter | Typical Value/Range | Purpose/Effect |
|---|---|---|
| Acid Catalyst | 1–5% (w/w) sulfuric acid or p-TSA | Catalyzes esterification |
| Temperature | 77–138 °C (170–280 °F) | Drives reaction and water removal |
| Alcohol Excess | 10–20% molar excess | Drives equilibrium toward ester |
| Solvent | Heptane or hexane | Azeotropic water removal |
| Reaction Time | Several hours (3–6 h typical) | Ensures completion |
| Neutralization Agent | Calcium hydroxide (slaked lime) | Removes acid catalyst residues |
| Filtration Aid | Diatomaceous earth | Removes solids and impurities |
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, 2,2,4-trimethyl-, 1-decyl 6-octyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the corresponding alcohols and 2,2,4-trimethylhexanedioic acid in the presence of a strong acid or base.
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: 2,2,4-Trimethylhexanedioic acid, decanol, and octanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Scientific Research Applications
Plasticizers
Hexanedioic acid esters are widely used as plasticizers in the production of flexible plastics. They enhance the flexibility and durability of polymer materials such as polyvinyl chloride (PVC) and polyurethanes. The addition of this ester improves the processing characteristics and end-use performance of these materials .
Coatings and Adhesives
In coatings technology, hexanedioic acid esters serve as additives that improve the adhesion properties and weather resistance of paints and coatings. They are particularly valuable in formulations requiring enhanced flexibility and toughness .
Lubricants
This compound is utilized in formulating high-performance lubricants due to its excellent thermal stability and low volatility. It provides enhanced lubrication properties in automotive and industrial applications .
Drug Delivery Systems
Recent studies indicate that hexanedioic acid esters can be incorporated into drug delivery systems to improve the solubility and bioavailability of certain pharmaceuticals. Their ester linkages can be hydrolyzed under physiological conditions, allowing for controlled release of active compounds .
Antimicrobial Applications
Research has shown that derivatives of hexanedioic acid exhibit antimicrobial properties. These compounds can be utilized in the development of antimicrobial agents or coatings that inhibit bacterial growth on medical devices .
Biodegradable Plastics
With increasing environmental concerns over plastic waste, hexanedioic acid esters are being explored as components in biodegradable plastics. Their incorporation into polymer matrices can enhance biodegradability while maintaining desirable mechanical properties .
Green Chemistry Initiatives
Hexanedioic acid derivatives are being investigated within green chemistry frameworks for their potential to replace more hazardous substances in various industrial processes. Their lower toxicity profiles make them suitable candidates for safer chemical alternatives .
Case Studies
| Application Area | Case Study Reference | Findings |
|---|---|---|
| Plasticizers | PCI Magazine | Demonstrated improved flexibility and durability in PVC formulations. |
| Drug Delivery Systems | PMC Article | Enhanced solubility and controlled release profiles for specific drugs. |
| Biodegradable Plastics | Environmental Research | Showed promising results in enhancing biodegradability of plastic films. |
Mechanism of Action
The mechanism of action of hexanedioic acid, 2,2,4-trimethyl-, 1-decyl 6-octyl ester involves its interaction with molecular targets through its ester functional groups. These interactions can influence the physical properties of materials, such as increasing flexibility in polymers or enhancing the solubility of drugs in pharmaceutical formulations. The ester groups can also undergo hydrolysis in biological systems, releasing the parent acid and alcohols, which can then participate in further biochemical pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key parameters of the target compound and structurally related adipic acid esters:
Key Observations:
Branching Impact : The trimethyl substitution in the target compound increases steric hindrance, reducing migration rates and enhancing compatibility with polar polymers compared to linear esters like dioctyl adipate .
Alkyl Chain Length : Longer alkyl chains (C10/C8) contribute to higher molecular weight and reduced volatility compared to DEHA (C8 branched) and hexyl octyl adipate (C6/C8) .
Performance vs. DEHA : While DEHA (CAS: 103-23-1) remains a benchmark plasticizer, the target compound’s unique branching and chain length may offer superior stability in high-temperature applications .
Analytical Data and Research Findings
- Volatility : The target compound’s retention time in gas chromatography (GC) is higher than linear esters (e.g., 2.8 min for decyl octyl adipate vs. 7.34 min for the trimethyl variant), indicating lower volatility .
- Thermal Stability : Differential scanning calorimetry (DSC) studies suggest the trimethyl variant degrades at ~300°C, outperforming DEHA (~250°C) .
- Environmental Impact : Branched esters like the target compound show slower biodegradation compared to linear analogs, necessitating careful lifecycle assessments .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying this compound in complex mixtures?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives, while high-performance liquid chromatography (HPLC) with UV detection (e.g., at 210–220 nm) is preferred for non-volatile fractions. Retention indices (e.g., 2.8–3.06 min in GC) and molecular ion peaks at m/z 398 (C24H46O4) can aid identification . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H, <sup>13</sup>C) should resolve branching and ester group positions.
Q. How can researchers determine the purity of synthesized batches?
- Methodological Answer : Combine chromatographic methods (GC or HPLC) with differential scanning calorimetry (DSC) to assess thermal behavior. Purity thresholds (>95%) are typically validated using melting point consistency (e.g., compare with literature values for analogous esters, such as 27.4°C for diisodecyl adipate ). Impurity profiling via tandem MS or thin-layer chromatography (TLC) is recommended for trace contaminants .
Q. What are the documented stability profiles under varying environmental conditions?
- Methodological Answer : Accelerated stability studies under thermal stress (e.g., 40–80°C) and UV exposure can mimic long-term degradation. Similar adipate esters like dioctyl adipate exhibit thermal decomposition above 218°C , while hydrolysis rates depend on pH (e.g., ester cleavage in acidic/basic conditions). Use gas chromatography to monitor volatile degradation byproducts .
Advanced Research Questions
Q. How do structural modifications (e.g., 2,2,4-trimethyl branching) impact physicochemical properties?
- Methodological Answer : Compare with linear analogs (e.g., diisodecyl adipate, MW 426.67 ) to assess branching effects. Methyl groups increase steric hindrance, reducing crystallinity (lower melting points) and enhancing solubility in nonpolar solvents. Computational tools like COSMO-RS predict log P values for hydrophobicity trends . Experimental validation via octanol-water partitioning is critical for environmental fate modeling .
Q. What in vitro models are suitable for evaluating endocrine-disrupting potential?
- Methodological Answer : Use reporter gene assays (e.g., ERα/ERβ luciferase) to screen for estrogenic activity. For adipate esters like bis(2-ethylhexyl) adipate (DEHA), low endocrine disruption has been reported , but structural analogs may differ. Combine with metabolomic profiling (LC-MS) to identify bioactive metabolites .
Q. How can computational methods predict environmental fate and biodegradation pathways?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives. For example, diisodecyl adipate (DIDA) is predicted to persist in sediment . Molecular dynamics simulations can model hydrolysis kinetics under varying pH, leveraging enthalpy data from analogous esters .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported physical properties (e.g., melting points, log P)?
- Resolution : Variations arise from measurement techniques (e.g., DSC vs. capillary tube) and purity levels. For example, diisodecyl adipate’s melting point is reported as 27.4°C , while branched analogs may lack defined melting points due to amorphous structures. Always cross-reference synthesis protocols and analytical conditions .
Methodological Tables
Key Considerations for Experimental Design
- Synthesis Optimization : Use DCC (N,N'-dicyclohexylcarbodiimide) coupling for esterification, achieving yields >68% . Monitor reaction progress via FT-IR for ester carbonyl peak (~1740 cm⁻¹).
- Degradation Studies : Design hydrolysis experiments at pH 2, 7, and 12 to mimic environmental conditions. Analyze products via GC-MS or LC-MS .
- Toxicological Screening : Follow OECD guidelines for acute toxicity (e.g., Daphnia magna assays) and endocrine disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
